N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-15-9-10-18(13-19(15)27-11-5-8-20(27)28)26-22(30)21(29)25-14-23(2,31-3)16-6-4-7-17(24)12-16/h4,6-7,9-10,12-13H,5,8,11,14H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBNFRGFLGQTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylacetonitrile with methoxypropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Structural Analog 1: N-(3-(4-Chlorophenyl)-1-Cyclohexyl-5-Methylene-2-Oxopyrrolidin-3-yl)-N-Propylacetamide
Key Features :
- Molecular Formula : C₂₂H₂₉ClN₂O₂ (Mol. Wt.: 388.19 g/mol)
- Substituents: 4-Chlorophenyl, cyclohexyl, propyl, and 2-oxopyrrolidinone groups.
- Synthesis : Synthesized via a multicomponent reaction involving sodium hydride and propargyl bromide, yielding 78% isolated product .
- Physical Properties : Yellow solid with a melting point of 129–131°C and Rf = 0.25 (Et₂O:PE = 7:3) .
Comparison :
Structural Analog 2: N-(4-Chloro-3-Fluorophenyl)-N'-{[(3R)-1-Cyclopropylpyrrolidin-3-yl]Methyl}Ethanediamide
Key Features :
- Molecular Formula : C₁₆H₁₉ClFN₃O₂ (Mol. Wt.: 339.79 g/mol)
- Substituents : 4-Chloro-3-fluorophenyl, cyclopropylpyrrolidine, and ethanediamide bridge.
- Structural Insights : The fluorinated phenyl group and chiral pyrrolidine moiety suggest enhanced metabolic stability and stereoselective interactions .
Comparison :
- The target compound lacks fluorine but includes a methoxypropyl group, which may improve solubility compared to the fluorinated analog.
- Both compounds utilize ethanediamide linkers, but the cyclopropylpyrrolidine in this analog introduces conformational rigidity absent in the target compound’s 2-oxopyrrolidinyl group .
General Trends in N-Containing Heterocycles
Compounds with pyrrolidinone or related heterocycles (e.g., spiro[indoline-3,2'-pyrrolidin]-2-one) often exhibit:
- Bioactivity : Anticancer, antimicrobial, or kinase-inhibitory properties due to interactions with ATP-binding pockets or DNA .
- Synthetic Routes : Multicomponent reactions (e.g., Ugi or Passerini reactions) are common for introducing diversity, as seen in Analog 1 .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Receptor Flexibility: Docking studies (e.g., AutoDock4) suggest ethanediamide derivatives with pyrrolidinone groups could adopt conformations suitable for binding flexible receptors, such as kinases or GPCRs .
- Solubility vs. Bioactivity : The methoxypropyl group in the target compound may balance lipophilicity (from the chlorophenyl) and solubility, a trade-off observed in fluorinated analogs like Analog 2 .
- Synthetic Challenges : Multicomponent reactions (Analog 1) offer efficiency, but regioselectivity in chlorophenyl-substituted systems remains a hurdle .
Biological Activity
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, also referred to as compound 54585864 in PubChem, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H32ClN3O4S
- Molecular Weight : 494.0 g/mol
- IUPAC Name : N-(3-chlorophenyl)-2-[(3R,4S)-4-(4-methoxyphenyl)-1-[3-[methyl(methylsulfonyl)amino]propyl]pyrrolidin-3-yl]acetamide
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, similar to other compounds in its class.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory effects. For instance:
- In a study involving xylene-induced ear swelling in mice, compounds with similar structures showed comparable anti-inflammatory activity to standard treatments like diclofenac sodium .
Analgesic Properties
The compound may also possess analgesic properties. Analgesic activity is often evaluated through various pain models, including the formalin test and hot plate test. While specific data on this compound is limited, related compounds have shown efficacy in reducing pain responses.
Data Table: Biological Activity Summary
Case Studies
- In Vivo Studies : A study demonstrated that compounds structurally related to the target compound inhibited cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to reduced inflammatory mediators in animal models .
- Metabolism Studies : Research on the metabolism of similar compounds revealed insights into their pharmacokinetics and bioavailability, which are crucial for determining therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
